molecular formula C24H19BrN2O2 B7684025 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

Cat. No. B7684025
M. Wt: 447.3 g/mol
InChI Key: YIJHKRLOPMDMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C24H19BrN2O2 and its molecular weight is 447.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the reaction of 2-bromo-N-(p-tolyl)benzamide with 2-hydroxy-3-formylquinoline in the presence of a reducing agent to form the desired product.

Starting Materials
2-bromo-N-(p-tolyl)benzamide, 2-hydroxy-3-formylquinoline, Reducing agent

Reaction
Step 1: Dissolve 2-bromo-N-(p-tolyl)benzamide and 2-hydroxy-3-formylquinoline in a suitable solvent., Step 2: Add a reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or other suitable means and purify by recrystallization or other suitable means.

properties

IUPAC Name

2-bromo-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O2/c1-16-10-12-19(13-11-16)27(24(29)20-7-3-4-8-21(20)25)15-18-14-17-6-2-5-9-22(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJHKRLOPMDMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide

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